[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
“[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C13H19NO4 . It is also known by the synonyms 4-[2-(Boc-amino)ethoxy]phenol and Carbamic acid, N-[2-(4-hydroxyphenoxy)ethyl]-, 1,1-dimethylethyl ester .
Synthesis Analysis
The synthesis of tert-butyl esters, such as “[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods : Research has explored the synthesis of various derivatives and analogs of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester. For example, Garcia et al. (2006) describe the synthesis of related compounds like (S)-(–)-[2-(3,4-Dimethoxyphenyl)-1-hydroxymethylethyl]carbamic acid tert-butyl ester in the context of pyrrolo[2,1-a]isoquinolines synthesis (Garcia et al., 2006).
Crystallographic Studies : Kant et al. (2015) conducted synthetic and crystallographic studies of a compound similar to [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester, examining its crystal structure and conformation (Kant et al., 2015).
Chemical Transformations : The work of Li et al. (2006) on the deprotection of tert-butyl carbamates, esters, and ethers, including compounds structurally related to [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester, provides insights into selective chemical reactions involving these types of compounds (Li et al., 2006).
Applications in Material Science and Polymer Chemistry
Dendritic Macromolecules : Pesak et al. (1997) synthesized phenylacetylene dendrimers with tert-butyl esters, demonstrating applications in material science and polymer chemistry. This research is indicative of the potential of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester derivatives in these fields (Pesak et al., 1997).
Hydrophilic Aliphatic Polyesters : Research by Trollsås et al. (2000) on the synthesis and polymerization of functional cyclic esters, including derivatives of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester, highlights their utility in creating novel polymeric materials (Trollsås et al., 2000).
Potential Biomedical Applications
Antimicrobial Activity : Zanatta et al. (2006) explored the synthesis and antimicrobial activity of novel esters, which could suggest potential biomedical applications for derivatives of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester (Zanatta et al., 2006).
Drug Synthesis and Design : The work of Ghosh et al. (2017) in synthesizing carbamate derivatives for use as protease inhibitors indicates a direction for the potential application of [2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester in drug design and synthesis (Ghosh et al., 2017).
properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-6-4-10(15)5-7-11/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESMLFSTFVCSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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